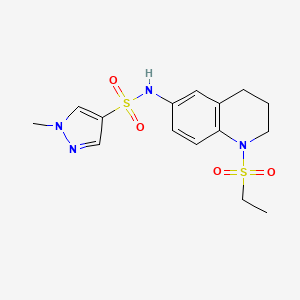

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has been of significant interest in various fields of scientific research. This compound’s unique structural configuration makes it a versatile candidate for exploration in chemical, biological, medicinal, and industrial applications.

Synthetic Routes and Reaction Conditions

Step 1: : Synthesis of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline

Reactants: : Tetrahydroquinoline and ethyl sulfonyl chloride

Conditions: : Anhydrous conditions, solvent like dichloromethane, catalyst such as triethylamine

Procedure: : Reacting tetrahydroquinoline with ethyl sulfonyl chloride in the presence of a base to obtain 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline.

Step 2: : Coupling with 1-methyl-1H-pyrazole-4-sulfonamide

Reactants: : 1-methyl-1H-pyrazole-4-sulfonamide and synthesized intermediate from Step 1

Conditions: : Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Procedure: : Combining the intermediate with 1-methyl-1H-pyrazole-4-sulfonamide under coupling conditions to form the final product.

Industrial Production Methods

Large-scale production involves optimizing the reaction conditions to ensure high yield and purity, often employing continuous flow reactors for scalability and efficiency.

化学反応の分析

Types of Reactions

Oxidation: : The ethylsulfonyl group can undergo oxidation to sulfone or sulfoxide derivatives.

Reduction: : The compound can be reduced, though selectively, to modify specific functional groups.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions in the pyrazole or tetrahydroquinoline moieties.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Reduction: : Use of reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

Substitution: : Reagents such as halogens, alkylating agents under respective conditions (acidic, basic, or neutral).

Major Products

Depending on the reactions, the products could include sulfone derivatives, reduced tetrahydroquinoline compounds, or substituted pyrazole analogs.

科学的研究の応用

Chemistry: : Utilized in synthesizing novel compounds for material science or chemical biology.

Biology: : As a probe in biochemical studies, it helps in understanding enzyme functions or cellular processes.

Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: : Used in developing advanced materials, polymers, and as an intermediate in pharmaceutical manufacturing.

作用機序

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit certain kinases or disrupt protein-protein interactions, leading to altered cellular responses.

類似化合物との比較

Similar Compounds

N-(quinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide

N-(ethylsulfonylquinolin-6-yl)-1H-pyrazole-4-sulfonamide

N-(1-methylquinolin-6-yl)-1H-pyrazole-4-sulfonamide

Uniqueness

Compared to other similar compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide has a unique combination of sulfonyl and tetrahydroquinoline groups, enhancing its chemical stability and biological activity. Its structural elements confer distinct reactivity patterns, making it a valuable molecule for developing new therapeutic agents and industrial applications.

This versatile compound holds immense potential for various innovative applications in scientific research and industry, thanks to its unique chemical properties and multifaceted reactivity.

生物活性

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities supported by recent research findings.

Structural Characteristics

The compound features a complex structure comprising:

- Tetrahydroquinoline Core : This bicyclic structure is known for its diverse biological activities.

- Ethylsulfonyl Group : Enhances solubility and reactivity.

- Pyrazole Moiety : Associated with various pharmacological effects.

The molecular formula of this compound is C19H24N2O4S2, indicating the presence of multiple functional groups that contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline : Initial synthesis of the tetrahydroquinoline core.

- Introduction of Sulfonyl Groups : Reaction with sulfonyl chlorides to introduce ethylsulfonyl and pyrazole moieties.

- Purification : Crystallization or chromatography to obtain the final product.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition against lysyl oxidase (LOX), an enzyme critical in the cross-linking of collagen and elastin in the extracellular matrix. This inhibition may lead to therapeutic effects in conditions such as:

- Fibrosis : Excessive accumulation of extracellular matrix components.

- Cancer Metastasis : Inhibition of LOX may reduce tumor invasion and metastasis.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.

3. Anti-inflammatory Effects

Studies have suggested that this compound may exhibit anti-inflammatory properties. This could be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Methylsulfonyl group | Moderate LOX inhibition |

| Compound B | Phenyl group | Strong antimicrobial activity |

| Compound C | Ethylthio group | Enhanced anti-inflammatory effects |

This table illustrates how variations in functional groups can influence the biological activity of compounds related to this compound.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

Case Study 1: Inhibition of Lysyl Oxidase

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly inhibited LOX activity in vitro, leading to decreased collagen cross-linking in fibroblast cultures . The study's findings suggest potential applications in treating fibrotic diseases.

Case Study 2: Antimicrobial Efficacy

In a recent investigation published in Antibiotics, the compound showed notable antimicrobial efficacy against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL . This supports its potential use as an antimicrobial agent in clinical settings.

Case Study 3: Anti-inflammatory Activity

Research conducted on animal models indicated that treatment with this compound resulted in reduced inflammation markers and improved symptoms in models of rheumatoid arthritis . These findings warrant further exploration into its therapeutic applications.

特性

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-15(12)19)17-25(22,23)14-10-16-18(2)11-14/h6-7,9-11,17H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGDEKHSFJSPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。